molecular formula C6H8O4 B1215979 Allylmalonic acid CAS No. 2583-25-7

Allylmalonic acid

Cat. No. B1215979
CAS RN: 2583-25-7
M. Wt: 144.12 g/mol
InChI Key: ZDZVKPXKLLLOOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Allylmalonic acid and its derivatives can be synthesized through catalytic deallylation processes. For example, substituted allylmalonates undergo selective C-C bond cleavage in the presence of triethylaluminum and catalytic amounts of nickel and ruthenium phosphine complexes. This results in the formation of monosubstituted malonates by losing the allyl moiety, suggesting the potential use of the allyl group as a protective group for the acidic hydrogen in malonates (Nečas, Turský, & Kotora, 2004).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been studied through various methods, including crystallography. For instance, linkage isomerism between (O,O')- and (O,alkene)-chelates was observed in complexes of allylmalonate ligands, highlighting the complexity and versatility of its structure and bonding modes (Lee, Chung, & Sohn, 1999).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility. For example, the biosynthesis pathway of allylmalonyl-CoA, a critical unit derived from this compound for the production of the immunosuppressive agent FK506, showcases its role in facilitating the synthesis of complex polyketides (Mo et al., 2011).

Physical Properties Analysis

The physical properties of this compound derivatives have been explored through studies on their crystallization and structural characteristics. For instance, the study on dimethylmalonic acid, closely related to this compound, reveals insights into the hydrogen bonding and crystal packing, contributing to the understanding of its physical properties (Haas & Brenner, 1966).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and selectivity in reactions, are key to its application in synthetic chemistry. For example, the nickel-catalyzed arylative ring-opening of cyclic allylmalonates with arylzinc reagents underlines its potential in increasing molecular complexity and diversity, offering a route to organic synthesis (Sumida, Yorimitsu, & Oshima, 2010).

Scientific Research Applications

Catalytic Deallylation

Allylmalonic acid has been studied for its role in catalytic deallylation processes. The selective deallylation of allylmalonates and related compounds can be achieved using rhodium and nickel catalysts, making this compound a crucial component in the synthesis of monosubstituted malonates. These reactions are significant due to their high selectivity and efficiency in bond formation and cleavage, leading to the generation of enolates and alkenes under mild conditions (Turský et al., 2006); (Nečas et al., 2004).

Synthesis of Esters

This compound is involved in the synthesis of esters, which are important in various chemical processes. A notable application is the generation of ester enolates through reductive α-deoxygenation, which can lead to the production of diethyl oxomalonate. This process serves as a method for joining different chemical groups, showcasing the utility of this compound in complex chemical syntheses (Pardo et al., 1981).

Hydrogen Bond Formation in Carboxylates

In the field of inorganic chemistry, this compound has been studied for its role in forming intramolecular hydrogen bonds in dicarboxylic acid molecules. This property is essential for understanding the energetics of cobalt and nickel carboxylate formation, with implications for both theoretical and applied chemistry (Semenov et al., 2016).

Biosynthesis of Polyketide Synthase Extender Units

In the realm of biochemistry, this compound plays a critical role in the biosynthesis of the FK506 polyketide synthase extender unit. This process involves a multistep enzymatic reaction leading to allylmalonyl-CoA, which is vital for the production of biologically active compounds like FK506 (Mo et al., 2011).

Role in Food Flavor Synthesis

This compound is also used in the synthesis of food flavors, such as the production of 4-pentenoic acid, a flavor compound. This synthesis involves a reaction with allyl chloride and further processing, demonstrating the versatility of this compound in food chemistry applications (Wan-bin, 2007).

Applications in Organic Synthesis

In organic synthesis, this compound is utilized in arylative ring-opening reactions, contributing to the increase in molecular complexity and diversity. This is particularly useful for synthesizing a wide range of organic compounds from simple starting materials (Sumida et al., 2010).

Safety and Hazards

While specific safety and hazard information for Allylmalonic acid was not found in the retrieved sources, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing when handling chemicals .

Future Directions

Allylmalonic acid has been used to increase the efficiency of the peroxide crosslinking of an ethylene–propylene copolymer (EPM) filled with silica nanoparticles . This suggests potential future applications in the field of polymer technology.

Mechanism of Action

Target of Action

Allylmalonic acid (ALA) primarily targets the crosslinking process in the vulcanization of elastomers, such as ethylene–propylene copolymers (EPM) . It is used as a coagent to increase the efficiency of the peroxide crosslinking of EPM .

Mode of Action

ALA interacts with its targets by being grafted onto the surface of nanosized calcium oxide (CaO). This hybrid coagent, consisting of an inorganic core (CaO) and an organic shell (ALA), provides non-covalent crosslinks in the elastomer network . These crosslinks are in the form of labile ionic aggregates that are capable of sliding on the surfaces of solid CaO particles .

Biochemical Pathways

The primary biochemical pathway affected by ALA is the peroxide crosslinking of EPM. ALA, when grafted onto CaO, increases the efficiency of this process . The application of ALA with ionic liquids (ILs) results in an increased vulcanizate crosslink density .

Pharmacokinetics

Its impact on bioavailability is evident in its role as a coagent in the vulcanization process, where it increases the efficiency of peroxide crosslinking .

Result of Action

The application of ALA in the vulcanization process results in increased crosslink density and improved tensile strength compared to the pure peroxide system . This leads to the production of materials with high tensile or tear strengths, low compression set, recoverable elongation, and improved dynamic performance .

Action Environment

The action of ALA can be influenced by environmental factors such as the presence of other compounds. For instance, the use of 1-butyl-3-methylimidazolium ionic liquids (ILs) with different anions can improve the dispersion of CaO/ALA and silica nanoparticles in the EPM copolymer, as well as catalyze the interfacial crosslinking reactions . The influence of ILs on EPM vulcanization and performance depends on the anion present in the molecules of the ionic liquid .

Biochemical Analysis

Biochemical Properties

Allylmalonic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes and proteins, including those involved in the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. The compound acts as a substrate for enzymes such as malonyl-CoA synthetase, which catalyzes the formation of malonyl-CoA from this compound. This interaction is crucial for the elongation of fatty acid chains and the synthesis of complex lipids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses. In particular, this compound can modulate the activity of nuclear factor kappa B (NFκB) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key regulators of inflammation and lipid homeostasis . Additionally, the compound impacts cellular energy production by altering the flux through the TCA cycle and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions lead to changes in the levels of key metabolites and the regulation of gene expression. For example, this compound can inhibit the activity of acetyl-CoA carboxylase, resulting in decreased malonyl-CoA levels and reduced fatty acid synthesis . This inhibition is mediated through competitive binding to the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic flux . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance lipid metabolism and reduce inflammation, while at high doses, it may exhibit toxic effects. Studies in animal models have shown that this compound can cause dose-dependent changes in lipid levels, including reductions in triglycerides and low-density lipoprotein cholesterol . High doses of the compound can lead to adverse effects such as liver toxicity and oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the TCA cycle and fatty acid biosynthesis. It serves as a precursor for the synthesis of malonyl-CoA, which is a key intermediate in the elongation of fatty acid chains. The compound also interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the overall metabolic flux and the levels of various metabolites . These interactions are critical for maintaining lipid homeostasis and energy production in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via monocarboxylate transporters, which facilitate its movement across cell membranes . Once inside the cell, this compound can bind to proteins such as albumin, which helps to distribute it throughout the body. The localization and accumulation of the compound can vary based on its concentration and the presence of other interacting molecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For example, the compound can be directed to the mitochondria through specific targeting sequences, where it participates in the TCA cycle and oxidative phosphorylation . The localization of this compound is essential for its role in cellular metabolism and energy production.

properties

IUPAC Name

2-prop-2-enylpropanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZVKPXKLLLOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30180485
Record name Allylmalonic acid
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2583-25-7
Record name 2-(2-Propen-1-yl)propanedioic acid
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Record name Allylmalonic acid
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Record name Allylmalonic acid
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Record name Allylmalonic acid
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Record name Allylmalonic acid
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Record name ALLYLMALONIC ACID
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Synthesis routes and methods

Procedure details

Potassium hydroxide (15.6 g, 0.28 mol), 15 ml of distilled water and 50 ml of heptane are added to a round bottom flask. Allyldiethylmalonate (22.0 g, 1.1 mol) is added slowly to the reaction mixture with stirring and refluxed for sufficient time to complete hydrolysis. Ethanol is removed with a rotoevaporator. The resultant product is cooled in a beaker and acidified with sulfuric acid. The final solution is extracted with diethylether. The ether layer is collected, dried over MgSO4, and ether is removed with a rotoevaporator. The crude allylmalonic acid is crystalized from petroleum ether.
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Allyldiethylmalonate
Quantity
22 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the applications of Allylmalonic acid in materials science?

A1: this compound (AMA) can be used as a surface functionalizing agent for nanoparticles. Research has shown its effectiveness in improving the dispersion of zirconia nanocrystals in various solvents like tetrahydrofurane, methyl methacrylate, and styrene. [] This is achieved by chemically attaching AMA to the surface of the nanoparticles, which enhances their compatibility with the surrounding media and prevents agglomeration. [] This property makes AMA-functionalized nanoparticles promising candidates for use in polymer nanocomposites. []

Q2: How does this compound contribute to the crosslinking of Ethylene-Propylene Copolymer?

A2: this compound (AMA), when grafted onto nanosized calcium oxide (CaO), enhances the efficiency of peroxide crosslinking in ethylene-propylene copolymer (EPM) filled with silica nanoparticles. [] The CaO/AMA complex, particularly when combined with specific ionic liquids, acts as a catalyst, increasing the crosslink density in the EPM vulcanizate. [] This results in improved mechanical properties, such as tensile strength, compared to using peroxide alone. []

Q3: What is the role of this compound in the Belousov-Zhabotinsky (BZ) reaction?

A3: this compound (AMA) serves as an organic substrate in the Belousov-Zhabotinsky (BZ) reaction when catalyzed by cerium(III), manganese(II), or ferroin ions. [] Studies show that the reaction exhibits oscillatory behavior, and the presence of AMA influences the oscillating pattern. [] The kinetics of AMA's reaction with various oxidizing agents, like Ce(IV), Mn(III), and Fe(phen)33+ ions, under different conditions (aerobic and anaerobic) have been investigated to understand its role in the BZ reaction mechanism. []

Q4: Can you describe a method for synthesizing spirocyclic compounds using this compound as a starting material?

A4: this compound can be used to synthesize unsaturated spiro-annulated N-aryl-4,6-dioxopyrimidine-2-thione derivatives. [] The synthesis involves a three-step process:

  1. Condensation: N-aryl-substituted thioureas react with this compound in the presence of acetic anhydride or acetyl chloride to form 5-allyl-substituted 2-thiopyrimidinediones. []
  2. Alkylation: The synthesized 5-allyl derivatives undergo alkylation with allyl bromide or methallyl chloride, yielding 5,5-dialkenyl derivatives. []
  3. Ring-closing Metathesis: Finally, the 5,5-dialkenyl derivatives are subjected to ring-closing metathesis to obtain the desired unsaturated spirocyclic dioxopyrimidine-2-thiones. []

Q5: Has this compound been investigated for its potential in bioconjugation?

A5: Yes, this compound has been explored as a bivalent linker in bioconjugation. [] Specifically, allylmalonamide, a derivative of this compound, was successfully employed to create a biantennary GM3-saccharide—keyhole limpet hemocyanin glycoconjugate. [] This demonstrates the potential of this compound derivatives as linkers in synthesizing complex biomolecules for various applications.

Q6: Are there any studies on the magnetic properties of compounds containing this compound?

A6: Yes, studies have explored the magnetic properties of barium-metal allylmalonate complexes, specifically [BaMII(Amal)2(H2O)3]n, where MII represents divalent transition metals like manganese, cobalt, copper, and zinc. [] The research revealed that the cobalt(II) ions in the complex exhibit slow magnetic relaxation under an applied magnetic field. [] This suggests that allylmalonate complexes could be of interest in the field of molecular magnetism.

Q7: What computational chemistry approaches have been applied to study this compound?

A7: Computational chemistry has been employed to study the energetic characteristics of complexation between unsaturated dicarboxylic acids, including this compound, and cobalt(II) ions. [] While specific details about the methods used were not provided in the abstract, this highlights the application of computational approaches to understand the interaction of this compound with metal ions, potentially offering insights into its reactivity and complexation behavior.

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